molecular formula C10H8F3N3O3S B8283231 1,3-Benzothiazole-6-carbohydrazide trifluoroacetate

1,3-Benzothiazole-6-carbohydrazide trifluoroacetate

Cat. No. B8283231
M. Wt: 307.25 g/mol
InChI Key: OGWJHWWLCHUYPE-UHFFFAOYSA-N
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Patent
US08492378B2

Procedure details

A mixture of tert-butyl 2-(benzothiazol-6-ylcarbonyl)hydrazinecarboxylate (5.28 g, 18.0 mmol) and trifluoroacetic acid (20 mL) was stirred at room temperature for 1 hr. Trifluoroacetic acid was evaporated under reduced pressure, and the residue was recrystallized from ethanol to give the title compound (5.18 g, yield 94%) as colorless crystals.
Name
tert-butyl 2-(benzothiazol-6-ylcarbonyl)hydrazinecarboxylate
Quantity
5.28 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[CH:6]=[C:7]([C:10]([NH:12][NH:13]C(OC(C)(C)C)=O)=[O:11])[CH:8]=[CH:9][C:4]=2[N:3]=[CH:2]1.[F:21][C:22]([F:27])([F:26])[C:23]([OH:25])=[O:24]>>[F:21][C:22]([F:27])([F:26])[C:23]([OH:25])=[O:24].[S:1]1[C:5]2[CH:6]=[C:7]([C:10]([NH:12][NH2:13])=[O:11])[CH:8]=[CH:9][C:4]=2[N:3]=[CH:2]1 |f:2.3|

Inputs

Step One
Name
tert-butyl 2-(benzothiazol-6-ylcarbonyl)hydrazinecarboxylate
Quantity
5.28 g
Type
reactant
Smiles
S1C=NC2=C1C=C(C=C2)C(=O)NNC(=O)OC(C)(C)C
Name
Quantity
20 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Trifluoroacetic acid was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(C(=O)O)(F)F.S1C=NC2=C1C=C(C=C2)C(=O)NN
Measurements
Type Value Analysis
AMOUNT: MASS 5.18 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.